molecular formula C22H25N3O3S B11355307 N-[4-(cyanomethyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-(cyanomethyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11355307
M. Wt: 411.5 g/mol
InChI Key: FYGIQOJIUKBEGO-UHFFFAOYSA-N
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Description

N-[4-(CYANOMETHYL)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a piperidine ring, a cyanomethyl group, and a methanesulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CYANOMETHYL)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . This process can be carried out under various conditions, including:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CYANOMETHYL)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

N-[4-(CYANOMETHYL)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(CYANOMETHYL)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(CYANOMETHYL)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE include other cyanoacetamide derivatives and piperidine-based compounds .

Uniqueness

The uniqueness of N-[4-(CYANOMETHYL)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H25N3O3S/c1-17-3-2-4-19(15-17)16-29(27,28)25-13-10-20(11-14-25)22(26)24-21-7-5-18(6-8-21)9-12-23/h2-8,15,20H,9-11,13-14,16H2,1H3,(H,24,26)

InChI Key

FYGIQOJIUKBEGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)CC#N

Origin of Product

United States

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